molecular formula C7H4BrFN2 B1449262 2-Amino-6-bromo-3-fluorobenzonitrile CAS No. 1550664-84-0

2-Amino-6-bromo-3-fluorobenzonitrile

Cat. No.: B1449262
CAS No.: 1550664-84-0
M. Wt: 215.02 g/mol
InChI Key: YRXRNFNJDFYRCO-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2. It is a solid substance that is typically used in various chemical syntheses and research applications. The compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzonitrile core, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-fluorobenzonitrile typically involves the bromination of 2-fluoro-5-aminobenzonitrile using N-bromo-succinimide (NBS) in ethanol as a solvent. The reaction is carried out at a controlled temperature of around 50°C, ensuring that the temperature does not exceed 52°C. The reaction mixture is then poured into cold water to precipitate the product, which is filtered and dried to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated temperature control systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-Amino-6-bromo-3-fluorobenzonitrile is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino, bromo, and fluoro groups contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-bromo-3-fluorobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, where its specific reactivity can be leveraged to achieve desired outcomes .

Properties

IUPAC Name

2-amino-6-bromo-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXRNFNJDFYRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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